Flurandrenolide Acetate

説明

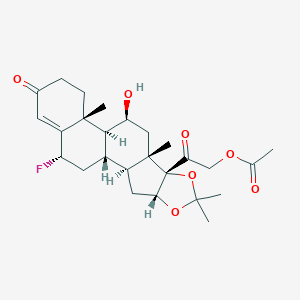

Structure

3D Structure

特性

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h8,15-16,18-19,21-22,30H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPKCCPWYXNEV-XTLNBZDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)CCC45C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)CC[C@]45C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950707 | |

| Record name | 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-11-1 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2802-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurandrenolide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurandrenolide acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURANDRENOLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P9257GI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Flurandrenolide Acetate

Glucocorticoid Receptor-Mediated Pathways

The cornerstone of flurandrenolide (B1673477) acetate's action lies in its ability to bind to and activate cytosolic glucocorticoid receptors (GR). patsnap.comdrugbank.com This interaction initiates a signaling cascade that ultimately alters gene expression and cellular function.

Ligand Binding and Cytosolic Receptor Activation Dynamics

In its inactive state, the glucocorticoid receptor resides in the cytoplasm of the cell, complexed with a number of proteins, including heat shock protein 90 (HSP90). chemicalbook.com The binding of a glucocorticoid, such as flurandrenolide, to the GR triggers a conformational change in the receptor. patsnap.comchemicalbook.com This change leads to the dissociation of the associated proteins, including HSP90. chemicalbook.com

Nuclear Translocation of Glucocorticoid Receptor-Ligand Complexes

Once activated, the flurandrenolide-receptor complex translocates from the cytoplasm into the cell nucleus. patsnap.comdrugbank.com This nuclear translocation is a critical step, allowing the complex to interact with the cell's genetic material. chemicalbook.com

Transcriptional Modulation of Anti-inflammatory Gene Expression

Within the nucleus, the flurandrenolide-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.comchemicalbook.com This binding can either up-regulate or down-regulate the transcription of these genes. medchemexpress.com A key anti-inflammatory action is the increased expression of proteins like lipocortin-1 (also known as annexin-1). patsnap.comnih.gov Lipocortin-1 inhibits the enzyme phospholipase A2, which is crucial for the synthesis of arachidonic acid. patsnap.comnih.gov By blocking this pathway, flurandrenolide curtails the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.comnih.gov Furthermore, the expression of cyclooxygenase (both COX-1 and COX-2) is suppressed, further potentiating the anti-inflammatory effect. drugbank.com

Genomic and Non-Genomic Action Dissection

The primary mechanism of action for glucocorticoids like flurandrenolide is considered genomic, as it involves the direct regulation of gene transcription. ijnrd.orgmdpi.com These genomic effects, which involve the synthesis of new proteins, have a slower onset. mdpi.com However, there is also evidence for more rapid, non-genomic actions of glucocorticoids. ijnrd.orgfrontiersin.org These effects are not dependent on gene transcription and can occur within minutes. mdpi.com Non-genomic mechanisms may involve the interaction of the glucocorticoid receptor with other signaling pathways in the cytosol or at the cell membrane, but the precise nature of these rapid actions for flurandrenolide acetate (B1210297) is less well-defined. ijnrd.orgmdpi.com

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct impact on gene transcription, flurandrenolide acetate exhibits profound immunomodulatory and anti-inflammatory effects by influencing the behavior of various immune cells. patsnap.com

Suppression of Immune Cell Proliferation and Activity (e.g., T lymphocytes, Macrophages, Dendritic Cells)

This compound effectively suppresses the function of several key immune cells. patsnap.com It inhibits the proliferation and activity of T lymphocytes, macrophages, and dendritic cells. patsnap.comgoogle.com This suppression leads to a decrease in the release of inflammatory mediators and cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), from these cells. patsnap.com By dampening the immune response, flurandrenolide helps to reduce inflammation. patsnap.com Specifically, corticosteroids can suppress T helper 1 (Th1) and Th17 cell immune responses while promoting the differentiation and activation of T helper 2 (Th2) and regulatory T cells. nih.gov They also inhibit macrophage accumulation in inflamed areas. medscape.com

Inhibition of Pro-inflammatory Cytokine and Mediator Release

This compound, like other corticosteroids, significantly curtails the inflammatory response by inhibiting the synthesis and release of various pro-inflammatory mediators. drugbank.compatsnap.com Its action suppresses the function of immune cells such as T lymphocytes and macrophages, leading to a decreased release of inflammatory cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.com This suppression is a key component of its anti-inflammatory efficacy.

The compound's mechanism also involves the induction of lipocortin-1 (also known as annexin-1), a protein that inhibits the enzyme phospholipase A2. drugbank.compatsnap.com By blocking phospholipase A2, this compound prevents the release of arachidonic acid from cell membranes. drugbank.com Arachidonic acid is a precursor to a wide range of inflammatory mediators, including prostaglandins and leukotrienes. drugbank.compatsnap.com Consequently, the inhibition of the arachidonic acid cascade leads to a broad reduction in these potent inflammatory substances. drugbank.com Furthermore, the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are also involved in the synthesis of prostaglandins, is suppressed, further potentiating the anti-inflammatory effect. drugbank.com

Stabilization of Cellular and Lysosomal Membranes in Inflammatory Processes

A proposed mechanism for the anti-inflammatory activity of corticosteroids like this compound is the stabilization of cellular and lysosomal membranes. nih.govdrugs.comdrugs.comnih.gov This stabilization is thought to prevent the release of proteolytic enzymes from lysosomes, which are cellular organelles containing various digestive enzymes. nih.govdrugs.comnih.gov During inflammation, the release of these enzymes can contribute to tissue damage. By maintaining the integrity of these membranes, this compound may help to limit the extent of the inflammatory reaction and subsequent tissue injury. nih.govnih.gov

Vasoconstrictive Properties and Underlying Mechanisms

This compound exhibits vasoconstrictive properties, which contribute to its therapeutic effect by reducing redness and swelling in inflamed tissues. patsnap.compediatriconcall.com

Research on Nitric Oxide Production Modulation

The precise mechanisms underlying the vasoconstrictive effects of this compound are not fully elucidated, but research suggests a role in the modulation of nitric oxide (NO) production. patsnap.com Nitric oxide is a potent vasodilator, and its reduced production is believed to contribute to the vasoconstriction observed with topical corticosteroid application. patsnap.com An in-silico study evaluated the inhibitory properties of flurandrenolide against inducible nitric oxide synthase (iNOS), a key enzyme in NO production. researchgate.net

Investigation of Vasodilatory Prostaglandin (B15479496) Inhibition

The vasoconstrictive action of this compound is also thought to be mediated through the inhibition of vasodilatory prostaglandins. patsnap.com As mentioned previously, this compound inhibits the arachidonic acid pathway, which is responsible for prostaglandin synthesis. drugbank.compatsnap.com By reducing the production of these vasodilating molecules, the compound promotes a state of vasoconstriction in the treated area. patsnap.com

Antipruritic Mechanisms of Action

The antipruritic, or anti-itching, effects of this compound are a significant aspect of its clinical utility. drugbank.compediatriconcall.com

Research on Mast Cell Stabilization and Histamine (B1213489) Release Prevention

The antipruritic effect of this compound is attributed to its ability to stabilize mast cells. patsnap.com Mast cells are key players in allergic and inflammatory reactions, and their degranulation releases a variety of mediators, including histamine, which is a primary cause of itching. patsnap.compediatriconcall.com By stabilizing these cells, this compound prevents the release of histamine and other substances that can induce itching. patsnap.compediatriconcall.com This action helps to alleviate the pruritic symptoms associated with various inflammatory skin conditions. patsnap.com

Table 1: Summary of this compound's Mechanisms of Action

| Property | Mechanism | Key Molecules/Cells Involved |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory mediator release | Interleukins, TNF-α, Arachidonic Acid, Prostaglandins, Leukotrienes, Phospholipase A2, COX-1, COX-2 |

| Anti-inflammatory | Membrane stabilization | Cellular membranes, Lysosomal membranes |

| Vasoconstrictive | Modulation of vasodilator production | Nitric Oxide, Vasodilatory Prostaglandins |

| Antipruritic | Prevention of itch-mediator release | Mast cells, Histamine |

Pharmacokinetic Investigations of Flurandrenolide Acetate

Percutaneous Absorption Research

The absorption of flurandrenolide (B1673477) through the skin is a critical factor influencing its systemic availability.

Several factors determine the extent of percutaneous absorption of topical corticosteroids like flurandrenolide. These include the integrity of the epidermal barrier, the vehicle in which the corticosteroid is formulated, and the use of occlusive dressings. rxlist.com While topical corticosteroids can be absorbed through normal, intact skin, the presence of inflammation or other skin diseases enhances this absorption. rxlist.comnih.govdrugs.com

Skin Barrier Integrity: A compromised epidermal barrier, such as in cases of inflammation or skin diseases like eczema and psoriasis, markedly increases the absorption of flurandrenolide. drugs.com The stratum corneum, the outermost layer of the skin, is the primary barrier to drug penetration. ijdvl.comobgynkey.com

Regional Anatomical Differences: The thickness of the stratum corneum varies across different parts of the body, leading to regional differences in absorption. obgynkey.com Absorption is generally higher from areas with thinner skin, such as the scrotum, axilla, eyelid, face, and scalp, compared to areas with thicker skin like the forearm, knee, elbow, palm, and sole. drugs.com

Vehicle Effects: The formulation or vehicle carrying the drug plays a significant role. For instance, ointments can provide some occlusion, while lotions with an oil-in-water emulsion base offer a cooling effect as the water evaporates. nih.govdrugs.com The tape form of flurandrenolide acts as both a vehicle and an occlusive dressing, hydrating the stratum corneum and improving drug diffusion. nih.gov Altering a commercial formulation by diluting it with another vehicle may reduce its effectiveness. drugs.com

| Factor | Influence on Absorption | Source |

|---|---|---|

| Skin Barrier Integrity | Increased absorption with inflammation or disease (e.g., psoriasis, eczema). | rxlist.comdrugs.com |

| Regional Anatomy | Higher absorption in areas with thin skin (scrotum, axilla, face) compared to thick skin (forearm, palm). | drugs.com |

| Vehicle | Vehicle type (ointment, cream, lotion, tape) affects occlusion and drug diffusion. | nih.govdrugs.com |

The use of occlusive dressings significantly enhances the percutaneous absorption of topical corticosteroids. nih.gov By covering the treated area, these dressings trap insensible perspiration, leading to hydration of the stratum corneum. nih.govijdvl.com This increased hydration can raise the water content of the stratum corneum from a normal 10-20% up to 50%, which in turn swells the corneocytes and may alter the intercellular lipid organization, thereby facilitating drug penetration. ijdvl.com

Occlusive dressings also increase the skin surface temperature and blood flow, which can further contribute to increased absorption. ijdvl.com This method is particularly useful for treating resistant dermatoses. nih.gov However, the enhanced absorption under occlusion also increases the risk of systemic side effects. rxlist.commayoclinic.org Conditions that augment systemic absorption include the application of more potent steroids, use over large surface areas, and prolonged use in conjunction with occlusive dressings. medscape.com

| Effect of Occlusion | Mechanism | Impact on Absorption | Source |

|---|---|---|---|

| Increased Stratum Corneum Hydration | Traps perspiration, increasing water content up to 50%. | Enhances drug diffusion. | ijdvl.com |

| Increased Skin Temperature | Insulating effect of the dressing. | Potentially increases absorption. | ijdvl.com |

| Increased Blood Flow | Response to increased temperature and hydration. | May facilitate systemic uptake. | ijdvl.com |

Factors Influencing Skin Penetration (e.g., Skin Barrier Integrity, Regional Anatomical Differences, Vehicle Effects)

Systemic Distribution and Protein Binding Studies

Once absorbed through the skin, topical corticosteroids like flurandrenolide are handled by the body in a manner similar to systemically administered corticosteroids. nih.govnih.gov They bind to plasma proteins to varying degrees. nih.govdrugbank.compdr.net While specific data on the protein binding of flurandrenolide is not extensively detailed in the provided results, it is a general characteristic of corticosteroids. nih.gov It is not known whether topical application of flurandrenolide results in detectable quantities in breast milk. nih.gov

Metabolic Pathways and Biotransformation in the Liver

After systemic absorption, flurandrenolide is primarily metabolized in the liver. drugs.comdrugbank.compdr.net The specific metabolic pathways and the resulting metabolites are not extensively detailed in the search results, but the liver is consistently identified as the main site of biotransformation for topically absorbed corticosteroids. medscape.comnih.gov

Renal and Biliary Excretion Routes of Flurandrenolide Acetate (B1210297) and its Metabolites

Following metabolism in the liver, flurandrenolide and its metabolites are excreted from the body. drugbank.com The primary route of excretion is through the kidneys into the urine. drugs.commedscape.compdr.net A smaller portion of the corticosteroids and their metabolites are also excreted into the bile. nih.govdrugbank.compdr.net

Research on Systemic Retention and Elimination Kinetics

Minimal systemic absorption of flurandrenolide occurs, with approximately 1% being absorbed. medscape.com The half-life of flurandrenolide is currently unknown. unboundmedicine.com Repeated applications can lead to a depot effect in the skin, which may potentially enhance percutaneous absorption over time. aap.org Recovery of hypothalamic-pituitary-adrenal (HPA) axis function is generally prompt and complete after discontinuation of the drug. medscape.com

| Parameter | Finding | Source |

|---|---|---|

| Systemic Absorption | Minimal, approximately 1%. | medscape.com |

| Protein Binding | Binds to plasma proteins to varying degrees. | nih.govdrugbank.compdr.net |

| Metabolism | Primarily in the liver. | drugs.commedscape.comdrugbank.compdr.net |

| Excretion | Mainly via kidneys (urine), with some biliary excretion. | drugs.commedscape.comdrugbank.compdr.net |

| Half-life | Unknown. | unboundmedicine.com |

Academic Studies on Clinical Efficacy and Therapeutic Research Applications

Efficacy in Corticosteroid-Responsive Dermatoses

The therapeutic action of flurandrenolide (B1673477) is primarily due to its anti-inflammatory, antipruritic, and vasoconstrictive effects. fda.govrxlist.com While the precise mechanism of anti-inflammatory action for topical corticosteroids is not fully understood, it is suggested that they may stabilize cellular and lysosomal membranes. fda.govrxlist.com Flurandrenolide is indicated for the relief of inflammatory manifestations in dermatoses that respond to corticosteroids. nih.gov

Clinical research has demonstrated the utility of flurandrenolide in treating plaque psoriasis. Psoriasis is a chronic inflammatory skin disease characterized by hyperplastic epidermal components, making it a suitable model for assessing the efficacy of topical corticoids. medicaljournalssweden.se One of the observable effects of topical corticosteroid activity in psoriasis is the suppression of this epithelial hyperplasia. medicaljournalssweden.se

In a bio-assay designed to assess the activity of topical corticosteroids, flurandrenolide 0.05% cream was evaluated on chronic stabilized psoriatic lesions. medicaljournalssweden.se This method provides a standardized way to compare the potency of different compounds in a clinical setting. medicaljournalssweden.se Further studies have directly compared flurandrenolide formulations against other steroids in psoriatic plaques, showing significant efficacy. For instance, flurandrenolide tape has been shown to be highly effective in clearing psoriatic plaques, including those on difficult-to-treat areas like knees and elbows. nih.gov

Flurandrenolide is recognized for its application in treating atopic dermatitis and eczema. nih.gov Research has explored its efficacy within this context, often focusing on its formulation. In one study involving 74 patients with various dermatological conditions, including atopic and contact dermatitis, the effectiveness of flurandrenolide tape (4 μg/cm²) was investigated. semanticscholar.org The study included patients with an age range of 10 to 75 years and treatment durations from 2 to 120 days. semanticscholar.org The occlusive nature of the tape is considered beneficial in these conditions. nih.gov Moisturizing the skin is a standard part of eczema care and is often used as an adjunctive treatment alongside active therapies like topical corticosteroids. nih.gov

Lichen simplex chronicus is a form of chronic dermatitis resulting from a cycle of itching and scratching. msdmanuals.com The condition presents with thickened, leathery (lichenified) plaques. mhmedical.com Flurandrenolide tape has been identified as an effective treatment for this condition. mhmedical.commhmedical.com The tape formulation provides a dual benefit: it delivers the corticosteroid to the lesion while also serving as an occlusive barrier that prevents scratching and rubbing. msdmanuals.commhmedical.com This interruption of the itch-scratch cycle is crucial for healing. msdmanuals.com For thick, established lesions, a high-potency topical corticosteroid is often required, and efficacy can be enhanced by using it under occlusion, a feature inherent to flurandrenolide tape. msdmanuals.com

Atopic Dermatitis and Eczema Research

Comparative Efficacy Analyses with Other Topical Glucocorticoids

The efficacy of flurandrenolide has been compared to other topical glucocorticoids in various studies, providing valuable data for clinical decision-making.

A significant investigator-blinded, randomized, bilateral paired-comparison study was conducted to determine the relative efficacy of flurandrenolide tape versus 0.05% diflorasone (B526067) diacetate ointment in plaque psoriasis. nih.gov This trial involved 30 patients who applied flurandrenolide tape to lesions on one side of the body and diflorasone diacetate ointment to lesions on the other side. nih.gov Assessments were performed at baseline and again at 2 and 4 weeks. nih.gov

The results consistently favored the flurandrenolide tape. Plaques treated with the tape showed significantly greater improvement in terms of erythema, scaling, and induration when compared to those treated with the diflorasone diacetate ointment. nih.gov This superior outcome was observed for all plaques, including the challenging subset of plaques on the knees and elbows. nih.gov The study concluded that the efficacy of flurandrenolide tape in treating psoriatic plaques surpasses that of diflorasone diacetate ointment. nih.gov

Interactive Data Table: Flurandrenolide Tape vs. Diflorasone Diacetate Ointment for Plaque Psoriasis

| Parameter | Flurandrenolide Tape | Diflorasone Diacetate Ointment | Reference |

| Drug Concentration | 4 µg/cm² | 0.05% | nih.gov |

| Application Frequency | Once daily (for up to 16 hours) | Twice daily | nih.gov |

| Study Design | Investigator-blinded, randomized, bilateral paired-comparison | Investigator-blinded, randomized, bilateral paired-comparison | nih.gov |

| Patient Population | 30 patients with plaque psoriasis | 30 patients with plaque psoriasis | nih.gov |

| Assessment Points | Baseline, 2 weeks, 4 weeks | Baseline, 2 weeks, 4 weeks | nih.gov |

| Efficacy Outcome | Consistently greater clearing in erythema, scaling, and induration | Less clearing compared to flurandrenolide tape | nih.gov |

| Conclusion | Efficacy surpasses that of diflorasone diacetate ointment | Less efficacious than flurandrenolide tape for psoriatic plaques | nih.gov |

The formulation of a topical corticosteroid plays a critical role in its therapeutic outcome. Flurandrenolide is available in different formulations, including tape and cream. medicaljournalssweden.sesemanticscholar.org

The tape formulation offers several advantages that can enhance efficacy. semanticscholar.org These include:

Occlusion: The tape creates an occlusive environment, which can increase the penetration and potency of the corticosteroid. msdmanuals.com

Protection: It acts as a physical barrier, protecting the lesion from mechanical irritation and scratching, which is particularly beneficial in conditions like lichen simplex chronicus. semanticscholar.orgmhmedical.com

Adherence and Localisation: The tape adheres well to the affected skin, ensuring the medication is localized. semanticscholar.org

Controlled Release: It allows for a controlled release of the medication. semanticscholar.org

A study comparing various dermatological preparations highlighted that flurandrenolide tape (4 μg/cm²) is effective for a range of conditions, including dermatitis and hypertrophic scarring. semanticscholar.org In contrast, a psoriasis bio-assay used a 0.05% cream formulation of flurandrenolide to evaluate its suppressive effect on the epidermis. medicaljournalssweden.se While both formulations are effective, the tape's occlusive properties make it a particularly potent option, leading to its classification as a Group I (super-potent) topical corticosteroid in some contexts. nih.govpsoriasis.org This enhancement of potency through formulation is a key factor in its superior performance in comparative trials, such as the one against the Group I ointment, diflorasone diacetate. nih.gov

Relative Potency and Efficacy Profiling across Different Corticosteroid Classes

Flurandrenolide is a synthetic corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties. patsnap.comdrugbank.com The potency of topical corticosteroids is categorized into classes, ranging from superpotent (Class I) to least potent (Class VII), a classification based on their ability to induce cutaneous vasoconstriction. msdmanuals.comnih.gov This vasoconstrictive effect is considered to be correlated with clinical efficacy. nih.gov

Flurandrenolide's position within these classes varies depending on its formulation and concentration. For instance, flurandrenolide tape (4 mcg/cm²) is classified as a super-potent (Class I) corticosteroid. psoriasis.orgtswassist.com Other formulations, such as the 0.05% cream and lotion, are categorized as lower mid-strength (Class V), while the 0.05% ointment is considered mid-strength (Class IV). nih.gov In comparison to hydrocortisone (B1673445), which is a low-potency corticosteroid, flurandrenolide is significantly more potent. tswassist.commhmedical.com For instance, the topical activity of flurandrenolide is rated 20–50 times more potent than hydrocortisone. mhmedical.com

The following table provides a summary of the relative potencies of various topical corticosteroids, including different formulations of flurandrenolide.

Research on Flurandrenolide Acetate (B1210297) in Pathological Scar Management

Therapeutic Efficacy in Hypertrophic Scars and Keloids

Flurandrenolide, particularly in the form of an impregnated tape, has demonstrated efficacy in the management of hypertrophic scars and keloids. medscape.comnih.gov This method of application has been shown to soften and flatten these pathological scars over time. medscape.com Corticosteroid tapes, like those containing flurandrenolide, are considered a first-line therapy for keloids and hypertrophic scars in some regions and have been noted to be particularly effective in pediatric patients. nih.gov The occlusive nature of the tape enhances the penetration of the corticosteroid into the scar tissue. msdmanuals.comunilus.ac.zm

Studies have shown that the application of corticosteroid tapes can significantly prevent the development of hypertrophic scars and keloids after surgical procedures. nih.gov While effective as a monotherapy, flurandrenolide tape can also be used in combination with other treatments, such as intralesional corticosteroid injections, to enhance therapeutic outcomes, especially in adult patients with established keloids and hypertrophic scars. nih.govnih.gov

Mechanisms of Action in Scar Remodeling and Fibroproliferation

The therapeutic effect of flurandrenolide acetate in scar management stems from its broader corticosteroid mechanisms, which include anti-inflammatory actions, reduction of collagen and glycosaminoglycan synthesis, and inhibition of fibroblast proliferation. medscape.comelsevier.es Pathological scars like keloids and hypertrophic scars are characterized by excessive fibroblast proliferation and deposition of extracellular matrix. nih.gov

Upon penetrating the skin, flurandrenolide binds to glucocorticoid receptors in the cytoplasm of cells such as fibroblasts. patsnap.comdrugbank.com This complex then moves into the cell nucleus and modulates gene expression. patsnap.comdrugbank.com A key action is the induction of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. patsnap.com Specifically, corticosteroids can inhibit the synthesis of prostaglandins (B1171923) and leukotrienes, which are involved in the inflammatory process. patsnap.com

By reducing the proliferation of fibroblasts and the synthesis of collagen, a primary component of scar tissue, flurandrenolide helps to remodel the scar and reduce its size and thickness. medscape.comelsevier.es The vasoconstrictive properties of flurandrenolide may also contribute to its efficacy by reducing redness and edema in the inflamed scar tissue. patsnap.comdrugbank.com

Exploratory Research and Novel Therapeutic Indications

Investigation in Cardiac Electrophysiology Models (e.g., Zebrafish Long QT Syndrome)

Recent research has uncovered a novel potential application for flurandrenolide in the field of cardiac electrophysiology. Specifically, studies utilizing a zebrafish model of Long QT Syndrome (LQTS) type 2 have identified flurandrenolide as a compound that can rescue the LQTS phenotype. ahajournals.orgresearchgate.netnih.gov LQTS is a genetic disorder that can lead to life-threatening cardiac arrhythmias. ahajournals.orgnih.gov

In a high-throughput chemical screen of 1,200 small molecules, flurandrenolide was found to reproducibly suppress the 2:1 atrioventricular block characteristic of the zebrafish LQTS model. ahajournals.orgnih.gov Further investigation through optical mapping confirmed that treatment with flurandrenolide resulted in a shortening of the ventricular action potential duration. ahajournals.orgresearchgate.netnih.gov The mechanism of action is believed to be through the glucocorticoid receptor signaling pathway, as the effects were mimicked by the pure glucocorticoid dexamethasone (B1670325) and were not observed with a pure mineralocorticoid. ahajournals.orgclinicaltrials.gov This suggests that glucocorticoids may have a role in managing cardiac repolarization, offering a potential new therapeutic avenue for LQTS patients. ahajournals.orgclinicaltrials.gov

In Silico Screening for Anti-Inflammatory and Anti-Psoriatic Potentials

In silico or computational studies have been employed to evaluate the potential of various compounds, including flurandrenolide, for treating inflammatory skin conditions like psoriasis. In one such study, flurandrenolide was used as a standard medication for comparison against phytochemicals from Curcuma longa (turmeric) for their inhibitory properties against Interleukin-17A (IL-17A) and Inducible Nitric Oxide Synthase (iNOS), two receptors implicated in the pathogenesis of psoriasis. researchgate.net

While the study identified several phytochemicals with potentially better binding affinities and drug-like properties compared to flurandrenolide, the use of flurandrenolide as a benchmark underscores its established anti-inflammatory and anti-psoriatic activity. researchgate.net These computational screening methods provide a valuable tool for drug discovery and for understanding the molecular interactions that underpin the therapeutic effects of compounds like flurandrenolide. researchgate.netmdpi.com

Adverse Effects and Safety Research Profiles of Flurandrenolide Acetate

Cutaneous Adverse Effects Research

The most frequently reported adverse effects of flurandrenolide (B1673477) acetate (B1210297) are cutaneous, directly affecting the skin at the site of application. drugs.com These reactions can range from mild and transient to severe and permanent changes in the skin's structure and appearance.

Skin Atrophy Development and Underlying Cellular Mechanisms (e.g., Collagen Synthesis, Fibroblast Activity)

Skin atrophy is one of the most common cutaneous side effects associated with the prolonged use of topical corticosteroids like flurandrenolide. drugs.comaafp.org This thinning of the skin involves both the epidermis and the dermis. drugs.com Research indicates that the underlying mechanisms for this effect are tied to the drug's influence on cellular activities within the skin.

Flurandrenolide has been shown to reduce the proliferation of fibroblasts, which are critical cells in the dermis responsible for producing collagen and other extracellular matrix components that provide the skin with its strength and elasticity. drugs.commedscape.comnih.gov By inhibiting fibroblast activity and collagen deposition, the structural integrity of the skin is compromised, leading to thinning and increased fragility. drugs.commedscape.comscbt.com This can manifest as thin, wrinkled, or shiny skin. medscape.comclevelandclinic.org The risk of developing skin atrophy increases with the use of higher potency steroids, the application of occlusive dressings, treatment of areas with naturally thin skin (like the face and intertriginous areas), and in older individuals. drugs.comaafp.org

| Mechanistic Action | Cellular/Tissue Effect | Clinical Manifestation | Supporting Research Insights |

| Inhibition of fibroblast proliferation | Reduced number of dermal fibroblasts | Thinning of the skin (atrophy) | Corticosteroids can suppress the gene expression of platelet-derived growth factor, a key mitogen for fibroblasts, and can also induce fibroblast apoptosis. nih.gov |

| Decreased collagen synthesis | Loss of dermal collagen | Increased skin fragility, wrinkling, easy bruising | Topical corticosteroids lead to a reduction in collagen deposition, weakening the skin's supportive structure. drugs.commedscape.comscbt.com |

| Epidermal thinning | Atrophy of the epidermis | Shiny appearance of the skin | Prolonged use of topical corticosteroids can cause atrophy of both the epidermis and subcutaneous tissue. drugs.com |

Striae and Telangiectasia Formation Research

The development of striae (stretch marks) and telangiectasias (visible small blood vessels) are well-documented potential adverse effects of flurandrenolide and other topical corticosteroids. drugs.comaafp.orgnih.gov These effects are often a consequence of the dermal atrophy caused by the medication.

Striae, or atrophic striae, are reddish-purple lines that can appear on the arms, legs, trunk, and groin. mayoclinic.org They are essentially linear scars that form in the dermis where the connective tissue has been weakened and has torn due to stretching. The inhibition of fibroblast activity and collagen synthesis by flurandrenolide contributes directly to this weakening of the dermal structure, making the skin more susceptible to forming striae. drugs.commedscape.compediatriconcall.com

Telangiectasias are small, dilated blood vessels near the surface of the skin. aafp.orgmedicinetoday.com.au The thinning of the epidermis and dermis makes these underlying vessels more visible. The structural support for the superficial blood vessels is diminished due to the loss of collagen and other connective tissue, which may also contribute to their dilation. aafp.org These effects are more likely with prolonged use, high-potency formulations, and the use of occlusive dressings. drugs.comaafp.org

Pigmentation Alterations (Hypopigmentation, Hyperpigmentation)

Changes in skin pigmentation are another recognized side effect of flurandrenolide therapy. medscape.com These alterations can manifest as either a lightening (hypopigmentation) or, less commonly, a darkening (hyperpigmentation) of the treated skin. drugs.comamazonaws.com

Hypopigmentation is the more frequently reported pigmentation change. drugs.commayoclinic.orgpediatriconcall.com It is theorized that corticosteroids may interfere with the synthesis of melanin (B1238610) by melanocytes, the pigment-producing cells in the skin. amazonaws.com This can result in a lightening of the normal skin color or of treated areas of dark skin. mayoclinic.orgamazonaws.com In some reported cases, such as with the use of flurandrenolide-impregnated tape, the hypopigmentation has been observed to be reversible upon discontinuation of the treatment. medicinetoday.com.au This side effect can be more noticeable in individuals with darker skin tones. aafp.org

Post-inflammatory hyperpigmentation can also occur, sometimes as a consequence of other adverse effects like irritation or easy bruising, which can lead to skin discoloration. amazonaws.comrxlist.comdrugs.com

| Type of Pigmentation Alteration | Description | Potential Mechanism |

| Hypopigmentation | Lightening of the skin in the treated area. mayoclinic.orgmedlineplus.gov | Interference with melanin synthesis by melanocytes. amazonaws.com |

| Hyperpigmentation | Darkening of the skin, sometimes as a result of bruising or inflammation. amazonaws.com | Post-inflammatory response or consequence of dermal damage. amazonaws.com |

| Skin Discoloration | General term for changes in skin color. rxlist.comdrugs.com | Can encompass both hypopigmentation and hyperpigmentation. |

Increased Susceptibility to Cutaneous Infections

The potent anti-inflammatory and immunosuppressive properties of flurandrenolide can increase the skin's susceptibility to secondary infections. drugs.comscbt.comrxlist.com By suppressing the local immune response, the medication can mask or worsen an existing infection or allow a new one to develop. aafp.orgnih.gov

This can include bacterial or fungal infections. nih.gov If a dermatological infection is present, the use of an appropriate antifungal or antibacterial agent is necessary. nih.gov If the infection does not resolve, flurandrenolide should be discontinued (B1498344) until the infection is controlled. nih.govdoctorabad.com The risk of secondary infection is elevated with the use of occlusive dressings, which create a warm, moist environment conducive to microbial growth. drugs.comnih.gov Signs of a skin infection that warrant medical attention include increased redness, warmth, swelling, or the presence of pus. medlineplus.gov

Allergic Contact Dermatitis and Sensitization Investigations

While flurandrenolide is used to treat allergic dermatitis, it can paradoxically cause allergic contact dermatitis itself. drugs.commedscape.compediatriconcall.com This type of hypersensitivity reaction may be suspected when the treated skin condition fails to improve or worsens. nih.gov

Sensitization can be to the corticosteroid molecule itself or to other components within the topical preparation, such as preservatives or vehicle ingredients. aafp.org A diagnosis of allergic contact dermatitis can be confirmed through patch testing. nih.gov If an allergic reaction, such as a rash or severe irritation, occurs, the use of the medication should be stopped. clevelandclinic.orgmedlineplus.gov Postmarketing reports have identified hypersensitivity as an adverse reaction to flurandrenolide. rxlist.comdrugs.comdrugs.com

Systemic Adverse Effects and Endocrine System Implications

Although applied topically, flurandrenolide can be absorbed through the skin and into the bloodstream, potentially leading to systemic adverse effects. drugs.comscbt.com The risk of significant systemic absorption is increased when high-potency steroids are used over large surface areas, for prolonged periods, on broken or inflamed skin, or under occlusive dressings. drugs.comnih.govalmirall.us

A primary concern with systemic absorption is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. doctorabad.comalmirall.us The HPA axis is a critical feedback system that controls the production of cortisol, a vital steroid hormone. Exogenous corticosteroids like flurandrenolide can suppress this axis, leading to adrenal insufficiency. doctorabad.com In some patients, systemic absorption can also produce manifestations of Cushing's syndrome, hyperglycemia (high blood sugar), and glucosuria (sugar in the urine). drugs.comnih.govalmirall.us

Pediatric patients are particularly vulnerable to systemic toxicity due to their larger skin surface area to body weight ratio. rxlist.comrxlist.com In children, systemic absorption has been associated with HPA axis suppression, Cushing's syndrome, and intracranial hypertension. rxlist.com Manifestations of adrenal suppression in this population can include linear growth retardation and delayed weight gain. rxlist.commedlineplus.gov

| Systemic Effect | Description | At-Risk Populations / Conditions |

| HPA Axis Suppression | The body's natural production of corticosteroids is reduced due to the presence of the synthetic steroid. doctorabad.com | Pediatric patients, patients on long-term or high-dose therapy, use of occlusive dressings. rxlist.comdoctorabad.com |

| Cushing's Syndrome | A condition caused by prolonged exposure to high levels of cortisol (or synthetic corticosteroids). drugs.comalmirall.us | Patients with significant systemic absorption from topical use. drugs.comalmirall.us |

| Hyperglycemia | Elevated blood sugar levels. drugs.comnih.gov | Patients with diabetes may be more susceptible; can occur with significant systemic absorption. aafp.orgmayoclinic.org |

| Growth Retardation | Slowed growth and delayed weight gain in children. rxlist.commedlineplus.gov | Pediatric patients receiving long-term or extensive topical corticosteroid therapy. rxlist.commedlineplus.gov |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Research

Systemic absorption of topical corticosteroids like flurandrenolide acetate can lead to reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis. drugs.commedscape.comnih.gov This suppression is a result of the negative feedback loop where exogenous corticosteroids inhibit the production of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. mdpi.com The degree of HPA axis suppression is influenced by several factors, including the potency of the steroid, the surface area of application, the duration of use, and the use of occlusive dressings. drugs.commedscape.comnih.gov

Research indicates that patients receiving a large dose of a potent topical steroid over a large surface area or under an occlusive dressing should be periodically evaluated for evidence of HPA axis suppression. medscape.comalmirall.usrxlist.com Tests that can be used to evaluate HPA axis function include the urinary-free cortisol test and the ACTH stimulation test. nih.govalmirall.usrxlist.com Studies comparing different inhaled corticosteroids have shown that they can cause dose-dependent suppression of the HPA axis. nih.gov For instance, research comparing fluticasone (B1203827) propionate (B1217596) and flunisolide (B1672891) demonstrated that both caused HPA axis suppression, with fluticasone showing a greater effect. nih.gov

Recovery of HPA axis function is typically prompt and complete after discontinuing the drug. nih.govalmirall.usrxlist.com However, in some cases, signs and symptoms of steroid withdrawal may occur, necessitating supplemental systemic corticosteroids. drugs.comnih.govalmirall.usrxlist.com

| Factor | Description | Reference |

|---|---|---|

| Potency of the Steroid | More potent steroids have a higher likelihood of causing suppression. | drugs.commedscape.comnih.gov |

| Application Area | Use over large surface areas increases systemic absorption and risk. | drugs.commedscape.comnih.gov |

| Duration of Use | Prolonged use elevates the risk of HPA axis suppression. | drugs.commedscape.comnih.gov |

| Occlusive Dressings | Covering the treated area enhances absorption and potential for suppression. | drugs.commedscape.comnih.gov |

Manifestations of Glucocorticoid Withdrawal Syndrome

Abruptly stopping glucocorticoid therapy can lead to a glucocorticoid withdrawal syndrome. plasticsurgerykey.comwikipedia.org This syndrome can occur even when the HPA axis is not fully suppressed and is characterized by symptoms such as joint pain, muscle pain, mood swings, fatigue, headache, nausea, and anorexia. plasticsurgerykey.com In some instances, after the discontinuation of topical corticosteroids, signs and symptoms of steroid withdrawal may emerge, requiring the use of supplemental systemic corticosteroids. drugs.comnih.govalmirall.us The withdrawal syndrome is thought to be related to the rapid decrease in glucocorticoid levels, leading to an unmasking of inflammatory responses that were previously suppressed. nih.gov Tapering the dose of the glucocorticoid gradually, rather than stopping abruptly, can help mitigate the risk and severity of the withdrawal syndrome, especially after prolonged therapy. plasticsurgerykey.com

Research on Hyperglycemia and Glucosuria Induction

The systemic absorption of topical corticosteroids, including flurandrenolide, can lead to metabolic side effects such as hyperglycemia (high blood sugar) and glucosuria (glucose in the urine). drugs.commedscape.comnih.govdrugs.com This occurs because glucocorticoids can promote the breakdown of proteins and lipids, leading to the mobilization of amino acids and ketone bodies, which in turn increases circulating glucose concentrations. drugbank.com They can also induce a state of insulin (B600854) resistance. eclinpath.com

The risk of developing hyperglycemia and glucosuria is heightened under conditions that increase systemic absorption, such as the use of more potent steroids, application over large body surface areas, prolonged treatment periods, and the use of occlusive dressings. drugs.comnih.gov While this is a known potential side effect, it is generally seen in some patients and is not a universal occurrence. drugs.comnih.govdrugbank.com

Potential for Cushing's Syndrome Development

Prolonged exposure to excessive levels of glucocorticoids, either from an internal source (endogenous) or from medication (exogenous), can lead to the development of Cushing's syndrome. drugs.comwikipedia.orgtdx.cat Systemic absorption of potent topical corticosteroids like flurandrenolide can produce manifestations of Cushing's syndrome in some patients. drugs.commedscape.comnih.gov The signs and symptoms of Cushing's syndrome are varied and can include high blood pressure, abdominal obesity with thin limbs, a round red face, a fatty lump between the shoulders, weak muscles and bones, and fragile skin that heals poorly. wikipedia.org

The development of iatrogenic Cushing's syndrome from topical corticosteroids is more likely with the use of high-potency steroids over large areas for extended periods. drugs.commedscape.comnih.gov Pediatric patients are particularly more susceptible to this adverse effect. drugs.comnih.govalmirall.usrxlist.comnih.gov

Pediatric Patient Safety Research Considerations

Enhanced Systemic Absorption and Susceptibility to Systemic Toxicity in Children

Pediatric patients exhibit a greater susceptibility to systemic toxicity from topical corticosteroids compared to adults. drugs.commedscape.com This increased risk is primarily due to their larger skin surface area to body weight ratio, which allows for proportionately greater absorption of the medication. drugs.comnih.govalmirall.usrxlist.comnih.gov Because of this enhanced absorption, children are more vulnerable to systemic side effects, including HPA axis suppression and Cushing's syndrome. drugs.commedscape.comnih.govalmirall.usrxlist.comnih.gov

Manifestations of adrenal suppression in children can include linear growth retardation, delayed weight gain, low plasma cortisol levels, and an absent response to ACTH stimulation. nih.govalmirall.usrxlist.comnih.gov Intracranial hypertension has also been reported in pediatric patients receiving topical corticosteroids, with symptoms such as bulging fontanelles, headaches, and bilateral papilledema. nih.govalmirall.usrxlist.comnih.gov Therefore, the use of topical corticosteroids in children should be limited to the least amount necessary for an effective therapeutic outcome. almirall.usrxlist.comdrugs.comnih.gov

| Factor | Reason for Increased Risk | Reference |

|---|---|---|

| Larger Skin Surface Area to Body Weight Ratio | Leads to greater proportional absorption of the topical corticosteroid. | drugs.comnih.govalmirall.usrxlist.comnih.gov |

| Immature Skin Barrier | May allow for increased penetration of the medication. | drugs.commedscape.com |

Growth Suppression Research in Pediatric Populations

Chronic therapy with topical corticosteroids may interfere with the growth and development of pediatric patients. medscape.comnih.gov One of the significant concerns with long-term use of these medications in children is the potential for growth retardation. drugs.comnih.gov This effect is a manifestation of systemic toxicity and HPA axis suppression. nih.gov When the HPA axis is suppressed, it can lead to a decrease in the production of hormones necessary for normal growth. drugs.comnih.gov

Manifestations of adrenal suppression in children that can impact growth include linear growth retardation and delayed weight gain. nih.govalmirall.usrxlist.comnih.gov It is therefore recommended that the administration of topical corticosteroids to pediatric patients be limited to the smallest amount compatible with an effective treatment plan to minimize the risk of growth suppression. almirall.usrxlist.comdrugs.comnih.gov

Methodological Approaches in Flurandrenolide Acetate Research

In Vitro Research Methodologies

Franz Diffusion Cell Assays for Dermal Penetration and Permeation Studies

Franz diffusion cell assays are a important in vitro method used to study the dermal penetration and permeation of topical drugs like flurandrenolide (B1673477). nih.govnih.gov This system typically consists of a donor chamber, where the test formulation is applied, and a receptor chamber, separated by a membrane, which can be synthetic or excised biological skin. nih.govresearchgate.netlabindia-analytical.com The receptor fluid is sampled at intervals to quantify the amount of drug that has permeated through the membrane. nih.gov

Research has utilized Franz-type diffusion cells to investigate the penetration of flurandrenolide through the layers of the skin. researchgate.net One study compared the penetration of flurandrenolide with other corticosteroids, betamethasone (B1666872) and clobetasol, when applied in different vehicles such as propylene (B89431) glycol solutions, ointments, and creams. researchgate.net The findings indicated that the formulation significantly affects diffusion, with ointments leading to higher amounts of the substance in the epidermis and dermis compared to creams. researchgate.net The study also highlighted the role of lipophilicity, with the more hydrophilic compound, flurandrenolide, being predominantly found in the receptor fluid, while the more hydrophobic compounds were more concentrated in the epidermis and dermis. researchgate.net This suggests that the vehicle and the physicochemical properties of the corticosteroid are critical factors in its percutaneous absorption. researchgate.net

These assays provide crucial data for formulation development and risk assessment of topical products. pharmaron.com

Table 1: Distribution of Flurandrenolide in Skin Layers and Receptor Fluid from a Franz Cell Assay

| Formulation | Stratum Corneum (Normalized Amount) | Epidermis (Normalized Amount) | Dermis (Normalized Amount) | Receptor Fluid (Normalized Amount) |

|---|---|---|---|---|

| Propylene Glycol Solution | Data not specified | Data not specified | Data not specified | Predominantly present |

| Ointment | Data not specified | Higher amounts detected | Higher amounts detected | Data not specified |

| Cream | Data not specified | Lower amounts detected | Lower amounts detected | Data not specified |

Data derived from a comparative study of glucocorticoids. researchgate.net

Cell Culture Models for Molecular and Cellular Pathway Investigations

Cell culture models are instrumental in dissecting the molecular and cellular mechanisms of action of flurandrenolide. These in vitro systems allow for controlled experiments to investigate how flurandrenolide interacts with cellular components, particularly the glucocorticoid receptor (GR), and influences downstream signaling pathways. nih.govunivpm.itbiologists.com

Studies have employed cell lines such as HEK293 and COS7 to investigate the effects of flurandrenolide. nih.gov For instance, research into the mechanism of how flurandrenolide affects cardiac repolarization utilized cell culture experiments to explore its interaction with the glucocorticoid signaling pathway. nih.gov These experiments can involve transfecting cells with specific genes to study their function and using techniques like immunofluorescence to visualize the localization of proteins within the cell. nih.gov

Furthermore, cell culture models have been used to identify novel effects of glucocorticoids. For example, a screen of clinically approved molecules in human fibroblasts identified glucocorticoids as potent modulators of RAF-induced senescence, a cellular process implicated in cancer. biologists.com Transcriptomic analysis in these cell models helped to pinpoint target genes, such as EGR1, that are regulated by glucocorticoids and play a role in this process. biologists.com In other studies, human primary T cells have been used to investigate the immunosuppressive effects of glucocorticoids, revealing a rapid inhibition of the IL-2/IL-2R signaling axis. nih.gov Such research highlights the power of cell culture systems in elucidating the complex and cell-specific actions of glucocorticoids like flurandrenolide. biologists.comnih.gov

In Vivo Animal Model Studies

Zebrafish Models for Glucocorticoid Signaling Pathway Elucidation and Drug Screening

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying glucocorticoid signaling and for high-throughput drug screening due to its genetic tractability, optical transparency during development, and ability to absorb small molecules from the surrounding water. univpm.itahajournals.orgroyalsocietypublishing.org The conservation of the glucocorticoid signaling pathway between zebrafish and humans makes it a relevant model for investigating the effects of compounds like flurandrenolide. nih.gov

Zebrafish models have been particularly valuable in elucidating the unexpected effects of flurandrenolide. A notable example is a chemical modifier screen using a zebrafish model of Long QT syndrome (LQT), a heart rhythm disorder. ahajournals.orgnih.gov In this screen, flurandrenolide was identified as a suppressor of the LQT phenotype. ahajournals.orgnih.gov Subsequent investigations in the zebrafish model revealed that flurandrenolide exerts this effect through the glucocorticoid signaling pathway. nih.govahajournals.orgclinicaltrials.gov This was confirmed by experiments showing that dexamethasone (B1670325), a known glucocorticoid, mimicked the effect of flurandrenolide, while a mineralocorticoid did not. nih.govahajournals.org Furthermore, knockdown of the glucocorticoid receptor in zebrafish blocked the rescue effect of flurandrenolide, providing direct evidence for its mechanism of action. nih.govclinicaltrials.gov

The use of transgenic zebrafish lines, which have reporter genes that fluoresce upon activation of the glucocorticoid receptor, allows for real-time visualization of glucocorticoid activity in a living organism. univpm.it This provides a dynamic view of how compounds like flurandrenolide modulate this signaling pathway during development and in different tissues. univpm.it The efficiency of zebrafish models in screening large compound libraries has also been demonstrated in studies searching for antiepileptic drugs, where flurandrenolide was among the compounds tested. nih.goveneuro.org

Table 2: Key Findings from Flurandrenolide Research in Zebrafish Models

| Research Area | Zebrafish Model | Key Finding | Implication |

|---|---|---|---|

| Long QT Syndrome nih.govahajournals.orgnih.gov | breakdance (kcnh2) mutant | Flurandrenolide suppresses the Long QT phenotype. | Identification of a novel therapeutic potential for flurandrenolide. |

| Glucocorticoid Signaling nih.govahajournals.orgclinicaltrials.gov | Wild-type and GR-knockdown | Flurandrenolide acts via the glucocorticoid receptor to shorten ventricular action potential. | Elucidation of the molecular mechanism of flurandrenolide's cardiac effects. |

| Drug Screening nih.goveneuro.org | scn1Lab mutant (Dravet syndrome model) | Flurandrenolide was included in a screen for antiepileptic compounds. | Demonstrates the utility of zebrafish for large-scale screening of existing drugs for new applications. |

Animal Models for Systemic Toxicity and Teratogenicity Assessment

Animal models are crucial for assessing the systemic toxicity and teratogenic potential of flurandrenolide, particularly since topical application can lead to systemic absorption. scbt.comdrugbank.com Regulatory guidelines often require data from animal studies to evaluate the safety of pharmaceutical compounds. wellbeingintlstudiesrepository.org

Studies in laboratory animals have shown that potent corticosteroids can be teratogenic after dermal application. drugs.comfda.report While there is a lack of adequate and well-controlled studies in pregnant women, animal reproduction studies have indicated adverse effects on the fetus. drugs.com This has led to the recommendation that topical corticosteroids should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. drugs.comfda.report Long-term animal studies to evaluate the carcinogenic potential or effects on fertility of topical flurandrenolide have not been performed. fda.report However, studies to determine the mutagenicity of other corticosteroids like prednisolone (B192156) and hydrocortisone (B1673445) have yielded negative results. fda.report

Animal models, such as rodents, are also used to investigate systemic effects following exposure. d-nb.infomdpi.com For corticosteroids, these effects can include alterations in metabolism, effects on various organs like the heart, muscle, and kidneys, and changes in blood chemistry. scbt.com The nematode Caenorhabditis elegans is another model organism used in toxicity testing, offering a whole-animal system for assessing various toxicological endpoints. nih.gov While specific studies on flurandrenolide using this model were not detailed in the provided context, it represents a potential tool for toxicity screening. nih.gov

Clinical Research Designs and Evaluation

The clinical evaluation of flurandrenolide involves various study designs to assess its efficacy and safety in humans. These designs are critical for generating the evidence needed for regulatory approval and for guiding clinical use. precisionformedicine.com

Investigator-blinded, randomized, bilateral paired-comparison studies are one such design used to compare the efficacy of flurandrenolide with other treatments. nih.gov For example, a study compared once-daily flurandrenolide tape to twice-daily diflorasone (B526067) diacetate ointment in patients with psoriasis. nih.gov In this design, each patient serves as their own control, with the two treatments applied to lesions on opposite sides of the body. nih.gov Efficacy is assessed by evaluating changes in lesion characteristics like erythema, scaling, and induration over a set period. nih.gov

Clinical trials for topical dermatological agents often involve randomization, blinding (where the patient and/or investigator are unaware of the treatment assigned), and the use of a vehicle control (the formulation without the active ingredient). clinicaltrials.gov The primary endpoints in these trials are typically measures of clinical improvement, such as a certain level of clearance in the Physician's Global Assessment (PGA) score and a reduction in the percentage of body surface area (BSA) affected. clinicaltrials.gov

Randomized Controlled Trials and Investigator-Blinded Study Designs

Randomized controlled trials (RCTs) are a cornerstone of clinical research, providing high-quality evidence by minimizing bias. In an RCT, participants are randomly assigned to different treatment groups, including the investigational drug and a control. Investigator-blinded studies, a common feature of dermatological trials, conceal the treatment allocation from the investigator to prevent bias in the assessment of outcomes. rethinkingclinicaltrials.orgclinicaltrials.gov

A notable example in flurandrenolide research is an investigator-blinded, randomized, bilateral paired-comparison study involving 30 patients with psoriasis. nih.gov This design allowed for a direct comparison of flurandrenolide tape with another topical corticosteroid, diflorasone diacetate ointment, on contralateral lesions of the same individual, thereby controlling for inter-patient variability. nih.gov

Paired-Comparison Methodologies in Dermatological Clinical Trials

The paired-comparison methodology is particularly well-suited for dermatological clinical trials of topical treatments. In this design, symmetrical or contralateral lesions on the same patient are randomly assigned to receive different treatments. This approach minimizes the influence of individual patient characteristics on the study results, as each patient serves as their own control.

A key study utilizing this method compared once-daily flurandrenolide tape with twice-daily diflorasone diacetate ointment in patients with plaque psoriasis. nih.gov The lesions were evaluated at baseline and after 2 and 4 weeks of treatment. nih.gov The results demonstrated that flurandrenolide tape-treated plaques had greater clearing of erythema, scaling, and induration compared to those treated with diflorasone diacetate ointment. nih.gov This methodology has also been employed to compare different formulations of the same active ingredient, such as a study that found a cosmetically acceptable preparation to be as effective as 1% hydrocortisone acetate (B1210297) cream in a left/right paired comparison for mild to moderate atopic dermatitis. nih.gov

Vasoconstrictor Assays for Corticosteroid Potency Determination and Prediction of Efficacy

The vasoconstrictor assay, developed by McKenzie and Stoughton, is a widely used method for determining the potency of topical corticosteroids. ijdvl.com This assay measures the degree of skin blanching (vasoconstriction) caused by the application of a corticosteroid. ijdvl.com The intensity of this reaction generally correlates well with the anti-inflammatory efficacy of the corticosteroid in a clinical setting. ijdvl.complasticsurgerykey.com

This bioassay is a cornerstone for the classification of topical corticosteroids into different potency groups. ijdvl.com The Dumas and Scholtz small plaque psoriasis bioassay is a modification that directly measures the anti-inflammatory potency on psoriatic lesions. ijdvl.commedicaljournalssweden.se In one such assay, flurandrenolide at a concentration of 0.05% achieved over 90% effectiveness. medicaljournalssweden.se

The following table provides an overview of the potency classification of selected topical corticosteroids, including flurandrenolide.

| Potency Class | Corticosteroid | Concentration (%) |

| High | Flurandrenolide | 0.05 |

| High | Mometasone Furoate | 0.1 |

| High | Triamcinolone (B434) Acetonide | 0.1 |

| Lower-Medium | Hydrocortisone Butyrate | 0.1 |

| Lower-Medium | Hydrocortisone Valerate | 0.2 |

| Low | Hydrocortisone Acetate | 1.0 - 2.5 |

| Data sourced from multiple clinical references. msdmanuals.com |

Postmarketing Surveillance and Real-World Evidence Generation for Safety Profiles

Postmarketing surveillance is essential for monitoring the long-term safety of a drug after it has been approved for public use. nih.govappliedclinicaltrialsonline.com This ongoing process involves the collection and analysis of data on adverse drug reactions and other safety-related issues from real-world clinical practice. nih.govarbormetrix.com Real-world evidence (RWE) gathered through this surveillance provides valuable insights into a drug's performance in a broader and more diverse patient population than is typically included in pre-approval clinical trials. bakertilly.comflatiron.com

Sources for RWE include spontaneous adverse event reporting systems, electronic health records (EHRs), patient registries, and observational studies. arbormetrix.combakertilly.com This data helps to identify rare or long-term adverse effects that may not have been apparent in the more controlled environment of clinical trials. nih.gov For topical corticosteroids like flurandrenolide, postmarketing surveillance is crucial for monitoring potential side effects such as skin atrophy or systemic absorption, especially with long-term use or application over large surface areas.

Advanced Analytical Chemistry Techniques for Corticosteroid Quantification

Accurate and sensitive analytical methods are vital for the quantification of corticosteroids like flurandrenolide acetate in various matrices, from pharmaceutical formulations to biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, including steroids. thermofisher.comresearchgate.net For the analysis of steroids, which may not be inherently volatile, a derivatization step is often required to increase their volatility and thermal stability. researchgate.net

GC-MS has been successfully employed for the identification and quantification of a wide range of steroids and their metabolites in complex biological matrices. researchgate.netnih.govnih.gov The technique's high chromatographic resolution and reproducible ionization efficiency make it a valuable tool in both research and clinical settings for steroid analysis. researchgate.netnih.gov An example of its application includes the analysis of flurandrenolide in urine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is another highly versatile and sensitive analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org A key advantage of LC-MS is its applicability to a broader range of compounds than GC-MS, including non-volatile and thermally labile molecules, without the need for derivatization. thermofisher.comnih.gov

LC-MS, and particularly its tandem mass spectrometry configuration (LC-MS/MS), is widely used in pharmaceutical analysis, metabolomics, and clinical chemistry. wikipedia.orgnih.gov The technique offers high selectivity and sensitivity, allowing for the accurate quantification of drugs and their metabolites in complex biological samples. nih.gov In the context of flurandrenolide, LC-MS has been used for its detection with a limit of detection of 5 ng/mL. nih.gov

The following table summarizes the key features of GC-MS and LC-MS for corticosteroid analysis.

| Analytical Technique | Principle | Sample Volatility Requirement | Derivatization | Typical Applications for Corticosteroids |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass-based detection. thermofisher.com | High | Often required to increase volatility. researchgate.net | Analysis of steroid profiles in urine and other biological fluids. nih.govnih.gov |

| LC-MS | Separates compounds in a liquid mobile phase, followed by mass-based detection. wikipedia.org | Low to high | Generally not required. thermofisher.com | Quantification of drugs and metabolites in plasma, serum, and tissue. nih.govnih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) in Corticosteroid Analysis

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized bioanalytical technique for the detection and quantification of substances, including corticosteroids, in various complex matrices. mdpi.combohrium.com This method is valued for its high sensitivity, speed, and cost-effectiveness, making it a suitable tool for screening purposes. tandfonline.comresearchgate.net

The primary mechanism behind ELISA for corticosteroid analysis is often a competitive immunoassay. neogen.comnih.gov In this format, an enzyme-labeled drug (conjugate) competes with the analyte (the corticosteroid, such as flurandrenolide, in a sample) for a limited number of specific antibody binding sites that are pre-coated onto a microtiter plate. neogen.comyoutube.com After an incubation period, unbound materials are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color change. The intensity of this color is inversely proportional to the concentration of the corticosteroid in the sample; a lower color intensity indicates a higher concentration of the target analyte. neogen.comyoutube.com

Commercial ELISA kits are available for the detection of a range of corticosteroids. These kits are designed for screening and can detect multiple compounds with varying degrees of sensitivity and cross-reactivity. For instance, a forensic ELISA kit designed for triamcinolone acetonide also demonstrates cross-reactivity with flurandrenolide and other corticosteroids. neogen.com The sensitivity in such assays is often defined by the I-50 value, which is the drug concentration that results in 50% less color activity compared to a zero standard. neogen.com

The table below details the sensitivity and cross-reactivity of a commercial ELISA kit for various corticosteroids, illustrating its utility in screening for flurandrenolide.

Table 1: Cross-Reactivity and Sensitivity of a Commercial Corticosteroid ELISA Kit neogen.com

| Compound | I-50 in EIA Buffer (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| Triamcinolone Acetonide | 0.3 | 100% |

| Fluocinonide | 0.3 | - |

| Fluocinolone Acetonide | 0.45 | - |

| Amcinonide | 0.7 | - |

| Flunisolide (B1672891) | 1.4 | - |

| Halcinonide | 1.5 | - |

| Budesonide | 5.4 | - |

| Flurandrenolide | 8 | - |

| Diflorasone Acetate | 18 | - |

| Flumethasone | 42 | - |

| Triamcinolone | 60 | - |

| Dexamethasone | 78 | - |

| Betamethasone | 95 | - |

| Prednisolone | 100 | - |

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and accuracy. 123helpme.com It is a powerful analytical technique used for the separation and quantification of compounds in a mixture. This methodology has been specifically developed and validated for the analysis of flurandrenolide in its active pharmaceutical ingredient (API) form and in lotion formulations. researchgate.net

The principle of HPTLC involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. asean.orgasean.org The plate is then placed in a sealed chamber containing a solvent system, known as the mobile phase. The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential affinities for the stationary and mobile phases. 123helpme.com This separation results in distinct bands or spots at different heights on the plate.

HPTLC is frequently employed for stability-indicating assays, which are designed to separate the active drug from its potential degradation products. researchgate.net The technique is considered simple, versatile, and cost-effective compared to other chromatographic methods like HPLC, making it suitable for quality control and simultaneous estimation of multiple corticosteroids in various pharmaceutical preparations. sciencepublishinggroup.com

The table below summarizes examples of HPTLC methods that have been developed for the analysis of various topical corticosteroids, demonstrating the common approaches that are also applicable to flurandrenolide research.

Table 2: Example HPTLC Methodologies for Corticosteroid Analysis

| Corticosteroid(s) | Stationary Phase | Mobile Phase (v/v/v) | Application | Source |

|---|---|---|---|---|

| Fluticasone (B1203827) Propionate (B1217596) | Pre-coated silica gel TLC plates | Toluene:Ethyl acetate (7:3) | Determination in API and pharmaceutical formulation. | researchgate.net |

| Betamethasone Valerate & Miconazole Nitrate | Silica gel 60 F254 | - | Simultaneous determination in cream. | sciencepublishinggroup.com |

| Desonide | Silica gel 60 F254 | Ethyl acetate–Tetrahydrofuran–Ammonia (10.0 + 7.0 + 0.1) | Estimation in bulk drug and pharmaceutical formulation. | researchgate.net |

| Hydrocortisone Acetate, Dexamethasone, Betamethasone, etc. | - | Dichloromethane:Ethyl acetate:Methanol:Glacial acetic acid (80:10:5:5) | Identification in cosmetic products. | asean.org |

Computational and Molecular Modeling Approaches

In Silico Studies for Receptor Binding Affinity and Molecular Interactions